molecular formula C19H24N6O2 B5588538 N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine

N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine

Cat. No. B5588538
M. Wt: 368.4 g/mol
InChI Key: ODWSLUGESDIUQR-UHFFFAOYSA-N
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Description

The molecule is part of a broader class of compounds known for their interactions with various biological targets. Such compounds can serve as a base for developing therapeutic agents due to their complex interactions with enzymes and receptors. While specific information on "N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine" is limited, related research provides insights into similar molecules' synthesis, structure, and properties.

Synthesis Analysis

Compounds with structures related to "N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine" are typically synthesized through multi-step chemical reactions that may involve reductive amination, acylation, and alkylation processes. For instance, the synthesis of analog compounds often starts from readily available benzyl piperidine or purine derivatives, followed by specific functional group transformations to introduce the dimethoxybenzyl and purin-6-yl moieties (Bautista-Aguilera et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a piperidine ring, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. Structural analyses often involve X-ray crystallography or NMR studies to determine the conformation and stereochemistry of the molecule. For example, studies on similar compounds have provided detailed insights into their 3D structures and conformational preferences, which are crucial for understanding their biological activity (Kumar et al., 2020).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(7H-purin-6-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-26-15-5-3-4-13(17(15)27-2)10-20-14-6-8-25(9-7-14)19-16-18(22-11-21-16)23-12-24-19/h3-5,11-12,14,20H,6-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSLUGESDIUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1-(9H-purin-6-yl)piperidin-4-amine

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